molecular formula C24H19N3O6S B2904242 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate CAS No. 851093-77-1

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate

Cat. No. B2904242
CAS RN: 851093-77-1
M. Wt: 477.49
InChI Key: BZFOKAMDNBWADC-UHFFFAOYSA-N
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Description

The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate” is likely an organic compound containing several functional groups including a nitro group (-NO2), a sulfonyl group (-SO2-), a phenyl group (C6H5), a pyrazol group, and a benzoate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could participate in reduction reactions, the sulfonyl group in substitution reactions, and the benzoate ester group in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties like melting point, boiling point, solubility, stability, reactivity, and more .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research by Portilla et al. (2007) explores two isomeric compounds closely related to the structure , highlighting the importance of hydrogen bonding in defining their molecular architecture. One compound forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while its isomer links molecules into chains of edge-fused rings via N-H...O and C-H...O hydrogen bonds, demonstrating the diverse structural possibilities arising from subtle changes in molecular structure Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007.

Synthesis and Spectral Studies

El-Bardan (1992) delved into the synthesis and spectral analysis of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting a method to understand the structure of such complex esters through IR, NMR, and mass spectra. This study offers insight into the chemical behavior and properties of compounds similar to the one of interest, underlining the significance of detailed spectral studies in confirming chemical structures El-Bardan, 1992.

Thermal and Photolytic Transformations

Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene. This study underscores the compound's versatility in undergoing structural transformations, offering valuable insights into its reactivity and potential applications in various chemical contexts Vasin, Yu. Yu. Masterova, V. V. Razin, N. Somov, 2014.

Antimicrobial Activity and Molecular Docking Study

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to the compound of interest, discusses the synthesis, antimicrobial activity, and molecular docking studies of new derivatives. This work highlights the biological relevance of such compounds, revealing their potential as antimicrobial agents and the importance of molecular docking studies in understanding their mode of action Janakiramudu, D. Subba Rao, C. Srikanth, et al., 2017.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is highly dependent on the specific context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would be important to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields like medicine, materials science, or chemical synthesis. This would likely involve further studies on its properties, interactions, and effects .

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-16-8-10-18(11-9-16)24(28)33-23-22(17(2)25-26(23)19-6-4-3-5-7-19)34(31,32)21-14-12-20(13-15-21)27(29)30/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOKAMDNBWADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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